N-(4-nitrophenyl)piperidine-1-sulfonamide
Overview
Description
N-(4-nitrophenyl)piperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, and a sulfonamide group attached to a 4-nitrophenyl group. Sulfonamides have been extensively studied for their antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Sulfonamide derivatives have been known to interact with various enzymes and receptors in the body .
Mode of Action
Sulfonamide derivatives have been reported to exhibit a wide range of mechanisms, such as cell cycle arrest, inhibition of various enzymes, and disruption of microtubule assembly .
Biochemical Pathways
It’s worth noting that sulfonamide derivatives have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Sulfonamide derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)piperidine-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is often purified using industrial-scale crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used for the oxidation of the piperidine ring.
Reduction: Hydrazine and iron(III) chloride are used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used but generally result in substituted sulfonamides.
Coupling: The major products are biaryl compounds.
Scientific Research Applications
N-(4-nitrophenyl)piperidine-1-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)piperidine-1-sulfonamide
- N-(4-nitrophenyl)morpholine-1-sulfonamide
- N-(4-nitrophenyl)pyrrolidine-1-sulfonamide
Uniqueness
This compound is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in certain biological assays and has a different spectrum of activity .
Properties
IUPAC Name |
N-(4-nitrophenyl)piperidine-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c15-14(16)11-6-4-10(5-7-11)12-19(17,18)13-8-2-1-3-9-13/h4-7,12H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHGUYDZFNKACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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